3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiophene with guanidine derivatives under acidic or basic conditions to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophene derivatives.
Scientific Research Applications
3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiophene: A precursor in the synthesis of the target compound.
Guanidine derivatives: Used in the cyclization process to form the pyrimidine ring.
Other benzothiophene derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3-amino-4-imino-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2(1H)-one is unique due to its fused ring structure, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
3,4-diamino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-8-7-5-3-1-2-4-6(5)16-9(7)13-10(15)14(8)12/h1-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPCIQKWQWTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N(C(=O)N=C3S2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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